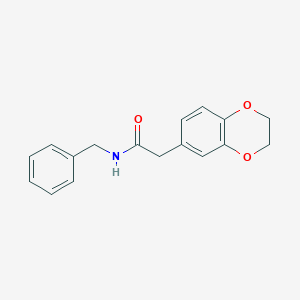

N-benzyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

描述

属性

IUPAC Name |

N-benzyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-17(18-12-13-4-2-1-3-5-13)11-14-6-7-15-16(10-14)21-9-8-20-15/h1-7,10H,8-9,11-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOKFLZEBWFDNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the reaction of 1,4-benzodioxane-6-amine with benzyl halides in the presence of a base such as lithium hydride (LiH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) . The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-benzyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This can convert carbonyl groups to alcohols or amines.

Substitution: This includes nucleophilic substitution reactions where halides can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzodioxane derivatives with hydroxyl or carbonyl groups, while reduction can produce amines or alcohols.

科学研究应用

N-benzyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly against cholinesterase enzymes.

Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism by which N-benzyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exerts its effects involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a broader class of 2,3-dihydro-1,4-benzodioxin-acetamide derivatives. Below is a systematic comparison with structurally analogous compounds:

Simple Acetamide Derivatives

- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide (): Molecular Formula: C₁₀H₁₁NO₃ Key Differences: Lacks the benzyl group, resulting in a simpler structure. Physicochemical Data: NMR (¹H and ¹³C) and HRMS data confirm the acetamide linkage and benzodioxin ring . Activity: Not explicitly stated, but the unsubstituted acetamide may serve as a precursor for more complex derivatives.

Halogen-Substituted Derivatives

- 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (): Molecular Formula: C₁₀H₁₀ClNO₃ Key Differences: Chlorine atom at the α-position instead of a benzyl group.

- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide ():

Alkoxy and Heterocyclic Derivatives

- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-ethoxyacetamide (): Molecular Formula: C₁₂H₁₅NO₄ Key Differences: Ethoxy group introduces hydrophobicity and steric bulk compared to the benzyl group.

Sulfonamide and Sulfur-Containing Derivatives

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

生物活性

N-benzyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a compound of interest due to its potential biological activities, particularly as an enzyme inhibitor and its implications in medicinal chemistry. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on diverse research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1,4-benzodioxane-6-amine with benzyl halides in the presence of a base such as lithium hydride (LiH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) .

2. Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an enzyme inhibitor and its anticancer properties.

2.1 Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition against cholinesterase enzymes. This inhibition is crucial for enhancing cholinergic transmission and has implications for treating neurodegenerative diseases such as Alzheimer's .

- Mechanism of Action : The compound binds to the active site of cholinesterase enzymes, preventing the breakdown of acetylcholine and thus increasing its availability in synaptic clefts .

2.2 Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer activity against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has shown efficacy against leukemia and breast cancer cell lines.

- Non-Cytotoxic Profile : Certain derivatives demonstrated non-cytotoxic properties at effective concentrations .

3.1 Anticancer Efficacy

A comprehensive study evaluated the anticancer properties of newly synthesized derivatives related to N-benzyl compounds. The results indicated that several derivatives exhibited significant growth inhibition (GI) against various cancer cell lines:

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| 5v | E. coli | >95 |

| 5w | C. albicans | >93 |

| 5x | Leukemia | Significant |

These findings suggest that structural modifications can enhance the biological activity of benzodioxane derivatives .

4.1 Antioxidant Activity

The antioxidant capacity of N-benzyl derivatives has also been investigated. Compounds containing the benzodioxane moiety showed promising results in scavenging free radicals:

- DPPH Scavenging Activity : One compound exhibited a percent inhibition of 93.75% at a concentration of 100 µg/mL .

4.2 Safety Profile

In vitro cytotoxicity assessments revealed that some derivatives maintain a favorable safety profile with negligible cytotoxicity towards human embryonic kidney cells and red blood cells at specific concentrations .

5. Conclusion

This compound presents significant potential as a therapeutic agent due to its enzyme inhibitory effects and anticancer properties. Ongoing research is essential to further elucidate its mechanisms and optimize its efficacy for clinical applications.

常见问题

Q. Advanced

- α-Glucosidase Inhibition : Compounds are tested in vitro using a spectrophotometric assay with p-nitrophenyl-α-D-glucopyranoside as the substrate. Activity is quantified via IC₅₀ values calculated using EZ-Fit Enzyme Kinetic Software .

- Acetylcholinesterase (AChE) Inhibition : Ellman’s method is applied, measuring thiocholine production at 412 nm. Triplicate measurements ensure reproducibility (SEM <5%) .

Data Interpretation : IC₅₀ values are compared to standards like acarbose (α-glucosidase) and donepezil (AChE) to gauge potency .

How can researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Advanced

Contradictions may arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) may enhance enzyme inhibition but reduce solubility, skewing activity .

- Assay Variability : Standardize protocols (e.g., pre-incubation time, temperature) to minimize inter-lab discrepancies .

Resolution Strategies : - Molecular Docking : Predict binding interactions with enzyme active sites (e.g., α-glucosidase catalytic triad) to rationalize activity trends .

- Analog Synthesis : Systematically vary substituents (e.g., -OCH₃, -CH₃) to isolate contributing factors .

What purification techniques are recommended for these acetamide derivatives?

Q. Intermediate

- Recrystallization : Use ethanol or methanol for high-purity crystalline products (melting point ±2°C of literature values) .

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (10–40%) resolves polar impurities .

- HPLC Validation : Confirm purity (>95%) using a C18 column and acetonitrile/water mobile phase .

How can researchers optimize reaction yields in large-scale syntheses?

Q. Advanced

- Solvent Selection : DMF enhances coupling efficiency but requires strict anhydrous conditions to avoid hydrolysis .

- Catalyst Screening : Replace LiH with milder bases (e.g., K₂CO₃) for scalable reactions without compromising yield .

- Process Monitoring : Use TLC (ethyl acetate:hexane = 1:1) to track reaction progress and minimize byproducts .

What safety protocols are critical when handling intermediates like 2-bromoacetamides?

Q. Basic

- Ventilation : Bromoacetyl bromide is a lachrymator; use fume hoods for all steps .

- Personal Protective Equipment (PPE) : Nitrile gloves and goggles prevent skin/eye contact .

- Waste Disposal : Quench excess brominating agents with ice-cold NaHCO₃ before disposal .

How do substituents on the phenyl ring influence biological activity?

Q. Advanced

- Meta-Substituents : -OCH₃ at the meta position enhances α-glucosidase inhibition (IC₅₀ = 12.4 µM vs. 45.6 µM for unsubstituted analogs) by improving hydrogen bonding .

- Ortho-Substituents : Bulky groups (e.g., -CH₃) reduce AChE activity due to steric hindrance in the enzyme’s gorge .

SAR Table :

| Substituent | α-Glucosidase IC₅₀ (µM) | AChE IC₅₀ (µM) |

|---|---|---|

| -H | 45.6 ± 1.2 | 28.3 ± 0.9 |

| -OCH₃ | 12.4 ± 0.8 | 35.7 ± 1.1 |

| -NO₂ | 8.9 ± 0.5 | 62.4 ± 2.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。